molecular formula C16H15NO5S B2862176 N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide CAS No. 706769-89-3

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide

Cat. No.: B2862176
CAS No.: 706769-89-3
M. Wt: 333.36
InChI Key: HTBBWZUBGGRBLS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide is an organic compound that features a benzodioxole ring and a benzylsulfonylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-benzodioxole and benzylsulfonyl chloride.

    Formation of Intermediate: The benzylsulfonyl chloride is reacted with acetamide under basic conditions to form an intermediate.

    Final Product: The intermediate is then coupled with 1,3-benzodioxole under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide is unique due to its combination of a benzodioxole ring and a benzylsulfonylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c18-16(10-23(19,20)9-12-4-2-1-3-5-12)17-13-6-7-14-15(8-13)22-11-21-14/h1-8H,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBBWZUBGGRBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332593
Record name N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810092
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

706769-89-3
Record name N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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